molecular formula C16H22N2O B14069293 N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide

N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B14069293
M. Wt: 258.36 g/mol
InChI Key: VNPPADJBKVSGLW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide is a novel compound that has gained attention in the scientific community for its potential applications in various fields This compound features a cyclopentyl group attached to a benzamide core, with a pyrrolidinyl substituent at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide: A similar compound with a methoxy group on the pyrrolidine ring.

    N-cyclopentyl-4-(1-pyrrolidinylsulfonyl)benzamide: A derivative with a sulfonyl group on the pyrrolidine ring.

Uniqueness

N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide stands out due to its unique combination of a cyclopentyl group and a pyrrolidinyl substituent on the benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-cyclopentyl-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C16H22N2O/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-18/h7-10,14H,1-6,11-12H2,(H,17,19)

InChI Key

VNPPADJBKVSGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCCC3

Origin of Product

United States

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